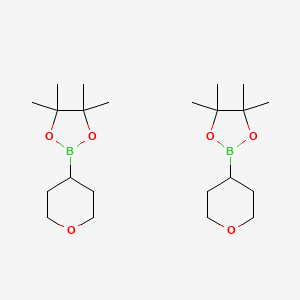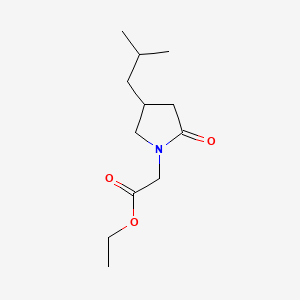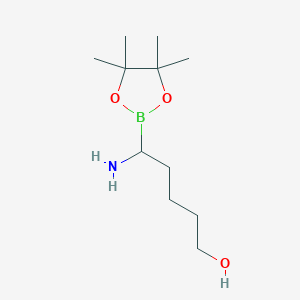
Deacetylnimbinene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylnimbinene is a limonoid compound derived from the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is particularly noted for its insecticidal and antifeedant properties, making it a compound of interest in both agricultural and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deacetylnimbinene can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of sulfonyl hydrazone-mediated etherification followed by radical cyclization . This strategy employs a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of this compound and its analogues.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of limonoids from neem seeds or leaves. The extracted compounds are then subjected to chemical modifications to yield this compound. Ultrahigh-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry is often used for the profiling and purification of limonoids .
Análisis De Reacciones Químicas
Types of Reactions
Deacetylnimbinene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
Deacetylnimbinene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other limonoids and triterpenoids.
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research has shown its potential in anti-inflammatory and anticancer therapies.
Industry: It is used in the formulation of biopesticides and natural insect repellents
Mecanismo De Acción
Deacetylnimbinene exerts its effects primarily through its interaction with insect growth regulators and antifeedant pathways. It inhibits the life cycle of insects by interfering with their hormonal balance, thereby preventing them from feeding and reproducing. The molecular targets include various enzymes and receptors involved in insect growth and development .
Comparación Con Compuestos Similares
Similar Compounds
Nimbolide: Another limonoid with similar insecticidal properties.
Deacetylnimbin: A closely related compound with similar biological activities.
Salannin: Known for its antifeedant properties.
Azadirachtin: A well-known neem-derived compound with potent insecticidal properties.
Uniqueness
Deacetylnimbinene is unique in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for synthetic and industrial applications .
Propiedades
Fórmula molecular |
C26H32O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
methyl 2-[(1S,2R,3S,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate |
InChI |
InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3/t16-,17-,18-,21-,23-,24-,25+,26-/m1/s1 |
Clave InChI |
KUCNSNKUGFEHJF-LITAZIQHSA-N |
SMILES isomérico |
CC1=CCC(=O)[C@]2([C@H]1[C@H]([C@@H]3[C@]([C@@H]2CC(=O)OC)(C4=C([C@@H](C[C@H]4O3)C5=COC=C5)C)C)O)C |
SMILES canónico |
CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)







![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)
